molecular formula C10H17N3 B13338345 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine

Cat. No.: B13338345
M. Wt: 179.26 g/mol
InChI Key: UBIYPYXXXHEAEG-UHFFFAOYSA-N
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Description

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine is a heterocyclic compound that features a unique pyrrolo[1,2-b]pyrazole core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a suitable diazo compound, followed by reduction and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as cyclization, reduction, and amination, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H17N3/c1-10(2,11)7-8-6-9-4-3-5-13(9)12-8/h6H,3-5,7,11H2,1-2H3

InChI Key

UBIYPYXXXHEAEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN2CCCC2=C1)N

Origin of Product

United States

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